molecular formula C20H20F3NO B1327263 2-Piperidinomethyl-2'-trifluoromethylbenzophenone CAS No. 898773-51-8

2-Piperidinomethyl-2'-trifluoromethylbenzophenone

Cat. No.: B1327263
CAS No.: 898773-51-8
M. Wt: 347.4 g/mol
InChI Key: IIAJCRVUDSFDJG-UHFFFAOYSA-N
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Description

2-Piperidinomethyl-2’-trifluoromethylbenzophenone is a versatile chemical compound that has garnered attention in various fields of scientific research. It is known for its unique structure, which includes a piperidine ring and a trifluoromethyl group attached to a benzophenone core. This compound is used as a starting material for the synthesis of other benzophenone derivatives and as a fluorescent probe for imaging biological systems.

Preparation Methods

The synthesis of 2-Piperidinomethyl-2’-trifluoromethylbenzophenone typically involves the following steps:

    Starting Materials: The synthesis begins with benzophenone and piperidine as the primary starting materials.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Industrial Production: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted at elevated temperatures and may require the use of solvents such as dimethylformamide or tetrahydrofuran.

Chemical Reactions Analysis

2-Piperidinomethyl-2’-trifluoromethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be replaced with other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Typical reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The reactions are often conducted under reflux conditions to ensure complete conversion.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Piperidinomethyl-2’-trifluoromethylbenzophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of other complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound serves as a fluorescent probe for imaging biological systems, allowing researchers to study cellular processes and molecular interactions.

    Medicine: In medical research, it has been used to study the serotonin system and its role in psychiatric disorders.

    Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Piperidinomethyl-2’-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to interact with the serotonin system, influencing serotonin receptors and transporters.

    Pathways Involved: By modulating the activity of serotonin receptors, the compound can affect neurotransmitter release and uptake, leading to changes in mood and behavior. This mechanism is particularly relevant in the context of its potential use as a treatment for psychiatric disorders.

Comparison with Similar Compounds

2-Piperidinomethyl-2’-trifluoromethylbenzophenone can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 2-Piperidinomethylbenzophenone and 2-Trifluoromethylbenzophenone share structural similarities but lack either the piperidine ring or the trifluoromethyl group.

    Uniqueness: The presence of both the piperidine ring and the trifluoromethyl group in 2-Piperidinomethyl-2’-trifluoromethylbenzophenone imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[2-(piperidin-1-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3NO/c21-20(22,23)18-11-5-4-10-17(18)19(25)16-9-3-2-8-15(16)14-24-12-6-1-7-13-24/h2-5,8-11H,1,6-7,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAJCRVUDSFDJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643604
Record name {2-[(Piperidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898773-51-8
Record name {2-[(Piperidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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